What is the pKa of 1,1-Bis(2-methylpropyl)guanidine in aqueous solution
What is the pKa of 1,1-Bis(2-methylpropyl)guanidine in aqueous solution
An In-depth Technical Guide to the Aqueous pKa of 1,1-Bis(2-methylpropyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theoretical Framework: The Basis of Guanidine Basicity
Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms. Their remarkably high basicity is not due to a single nitrogen atom but is a collective property of the entire functional group. Upon protonation, the resulting positive charge in the guanidinium cation is not localized on a single nitrogen but is delocalized across all three nitrogen atoms and the central carbon through resonance.[2][3] This delocalization effectively stabilizes the conjugate acid, thereby shifting the equilibrium towards the protonated form and resulting in a high pKa.
Caption: Resonance delocalization in the guanidinium cation.
Substituent Effects on pKa
The basicity of the guanidine core is further modulated by its substituents through electronic and steric effects.
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Electronic Effects: Alkyl groups, such as the 2-methylpropyl (isobutyl) groups in the target molecule, are electron-donating via induction. This effect increases the electron density on the nitrogen atoms, making them more basic and thereby increasing the pKa of the guanidinium ion.
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Steric Effects: Bulky substituents can influence basicity in a more complex manner. While they enhance the "proton sponge" character by being non-nucleophilic, they can also hinder the solvation of the guanidinium cation.[4][5] Efficient solvation by water molecules is crucial for stabilizing the charged species. Significant steric hindrance from the two bulky isobutyl groups might slightly oppose the electronic-donating effect, although the latter is generally dominant in alkylguanidines.
pKa Estimation for 1,1-Bis(2-methylpropyl)guanidine
To estimate the pKa, we can compare it to structurally related compounds. The pKa of the conjugate acid of unsubstituted guanidine is 13.6, making it a very strong base in water.[3] The addition of electron-donating alkyl groups is known to increase this value. For instance, sterically hindered superbases like Barton's base (2-tert-Butyl-1,1,3,3-tetramethylguanidine) exhibit a pKa of 14 in a water/ethanol solution.[4]
Given the presence of two electron-donating isobutyl groups on a single nitrogen, it is reasonable to predict that the pKa of 1,1-Bis(2-methylpropyl)guanidine will be higher than 13.6 . The steric hindrance is less than that of a tert-butyl group, suggesting the pKa is likely to be in the range of other highly basic alkylguanidines.
| Compound | Structure | Aqueous pKa (of conjugate acid) | Key Feature |
| Guanidine | HNC(NH₂)₂ | 13.6[3] | Parent compound |
| Barton's Base | t-BuN=C(NMe₂)₂ | ~14 (in H₂O/EtOH)[4] | Sterically hindered, highly substituted |
| 1,1-Bis(2-methylpropyl)guanidine | HN=C(NH₂)N(CH₂CH(CH₃)₂)₂ | Estimated > 13.6 | Di-alkyl substituted, sterically hindered |
Experimental Determination of pKa
For an authoritative pKa value, direct experimental measurement is essential. The two most robust and widely accepted methods are potentiometric titration and UV-Vis spectrophotometry.[6][7]
Method 1: Potentiometric Titration
Potentiometric titration is a high-precision technique and often considered the gold standard for pKa determination.[8] The method involves the gradual addition of a titrant (a strong acid) to a solution of the base while monitoring the pH with a calibrated electrode. The pKa is the pH at the half-equivalence point.[9]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Detailed Experimental Protocol:
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Reagent Preparation:
-
Prepare a 0.1 M solution of hydrochloric acid (HCl) and standardize it.
-
Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[9]
-
Ensure all aqueous solutions are prepared with deionized, carbonate-free water to avoid errors, especially at high pH.[8]
-
-
Apparatus Setup:
-
Calibrate a high-quality pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[9]
-
Use a magnetic stirrer and a micro-burette or an automated titrator for precise titrant delivery.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sufficient quantity of 1,1-Bis(2-methylpropyl)guanidine in the 0.15 M KCl solution to achieve a final concentration of at least 10⁻⁴ M.[8][9]
-
Before starting the titration, purge the solution with an inert gas like nitrogen for 10-15 minutes to displace dissolved CO₂.[9]
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode in the stirred sample solution.
-
Add the standardized HCl titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added.[10]
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).
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The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.[9]
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Method 2: UV-Visible Spectrophotometry
This method is an excellent alternative, particularly for compounds that are available in smaller quantities or have low solubility, as it is more sensitive than potentiometry.[8] It is contingent on the molecule possessing a UV-active chromophore near the site of ionization, such that the protonated and neutral forms have distinct absorption spectra.[1][8]
Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.
Detailed Experimental Protocol:
-
Reagent and Sample Preparation:
-
Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., from pH 10 to 14, in 0.2-0.5 pH unit increments).
-
Prepare a concentrated stock solution of 1,1-Bis(2-methylpropyl)guanidine in a suitable solvent (e.g., water or a co-solvent like DMSO if solubility is low).[1]
-
-
Spectral Measurement:
-
For each buffer solution, add a small, constant aliquot of the guanidine stock solution to achieve a final concentration suitable for UV-Vis analysis (typically 10⁻⁵ to 10⁻⁶ M).[8]
-
Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the sample in each buffer.[11] A 96-well plate reader can be used for medium-throughput analysis.[1]
-
-
Data Analysis:
-
Overlay the spectra to identify one or more wavelengths where the absorbance changes significantly as a function of pH.
-
Select an analytical wavelength and plot the absorbance at this wavelength against the corresponding pH of each buffer.
-
The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[12]
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This value can be precisely determined by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometry: pH = pKa + log[(A - Aᵢ) / (Aᵤ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the fully ionized species, and Aᵤ is the absorbance of the un-ionized species.
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Summary and Conclusion
While no direct experimental pKa value for 1,1-Bis(2-methylpropyl)guanidine is currently documented in readily accessible literature, a robust estimation can be made based on established chemical principles. The electron-donating nature of the two isobutyl groups is expected to increase the basicity relative to the parent guanidine, placing the estimated aqueous pKa at a value greater than 13.6 .
For drug development and quantitative chemical modeling, an experimentally derived value is indispensable. This guide provides detailed, field-proven protocols for determining the pKa using either potentiometric titration or UV-Vis spectrophotometry . Potentiometry offers high precision with relatively simple equipment, whereas spectrophotometry provides higher sensitivity for low-quantity or poorly soluble compounds, provided a suitable chromophore is present. The execution of these methodologies will yield the definitive pKa value essential for further research and application.
References
-
Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. (2017). New Journal of Chemistry. Available at: [Link]
-
Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. (2018). Voprosy Khimii i Khimicheskoi Tekhnologii. Available at: [Link]
-
Koehler, J., et al. (2016). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Guanidines: powerful bases for organic synthesis. (2024). DC Fine Chemicals. Available at: [Link]
-
Hendriks, J., et al. (2008). Development of Methods for the Determination of pKa Values. Separation & Purification Reviews. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
-
Competence Guide - Automated acid dissociation constant determination of organic compounds by coupling of titration and UV/Vis instruments. (2024). ResearchGate. Available at: [Link]
-
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2022). INEOS OPEN. Available at: [Link]
-
Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. (2018). ResearchGate. Available at: [Link]
-
Caine, B., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available at: [Link]
-
Berkhout, J., & Ram, A. (2018). Recent Advancements in Spectrophotometric pKa Determinations: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Superbases based on guanidine and the values of pKa of the conjugated acids. (2022). ResearchGate. Available at: [Link]
-
Caine, B., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. Available at: [Link]
-
DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. Available at: [Link]
-
Guanidine. Wikipedia. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. ineosopen.org [ineosopen.org]
- 3. Guanidine - Wikipedia [en.wikipedia.org]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
